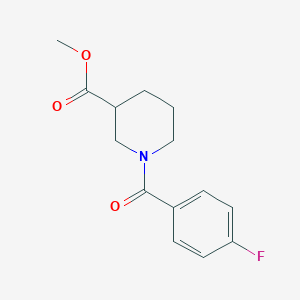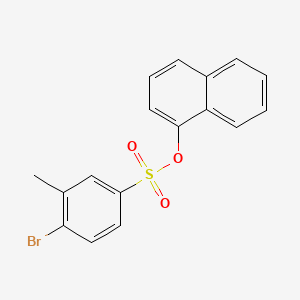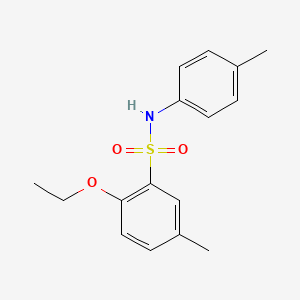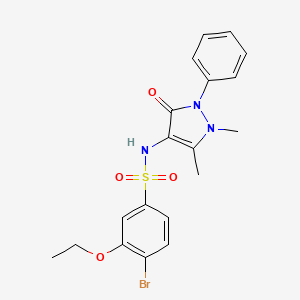![molecular formula C17H18Br2N2O4S2 B7453963 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7453963.png)
1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine, also known as BBMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BBMP is a sulfonamide-based compound that contains two bromophenyl groups and a piperazine ring, making it a versatile molecule for various biological and chemical studies.
Mécanisme D'action
The exact mechanism of action of 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine is not fully understood. However, it is believed to interact with various enzymes and proteins in the body, leading to changes in their function and activity. 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of carbonic anhydrase. In vivo studies have shown that 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine can reduce tumor growth in animal models of cancer. 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine has several advantages for lab experiments. It is a versatile molecule that can be easily synthesized and modified to suit specific research needs. 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine is also stable under a wide range of conditions, making it suitable for various biological and chemical studies. However, 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine. One area of research involves the design and synthesis of novel 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine-based compounds with improved pharmacological properties. Another area of research involves the development of 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine-based compounds as potential anti-cancer and anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine and its potential applications in various fields of research.
Méthodes De Synthèse
1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine can be synthesized using a multi-step process that involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with another equivalent of 4-bromobenzenesulfonyl chloride to yield 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine as a white solid.
Applications De Recherche Scientifique
1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine has been extensively studied for its potential applications in drug discovery and development. One of the major areas of research involves the use of 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine as a scaffold for the design and synthesis of novel sulfonamide-based compounds with improved pharmacological properties. 1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine has also been used as a building block for the synthesis of various heterocyclic compounds, which have shown promising results in anti-cancer and anti-inflammatory studies.
Propriétés
IUPAC Name |
1,4-bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Br2N2O4S2/c1-13-12-20(26(22,23)16-6-2-14(18)3-7-16)10-11-21(13)27(24,25)17-8-4-15(19)5-9-17/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPRZFAYHJTROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Br2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B7453884.png)
![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453885.png)
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B7453898.png)

![N-[[4-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]methyl]thiophene-2-carboxamide](/img/structure/B7453901.png)




![2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7453943.png)

![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-[(5-methylfuran-2-yl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7453956.png)
![(2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate](/img/structure/B7453972.png)
![Ethyl 4-[2-[1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carbonyl]oxyacetyl]piperazine-1-carboxylate](/img/structure/B7453979.png)